1-(2,6-Dimethylpyridin-4-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

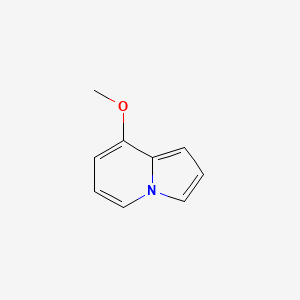

“1-(2,6-Dimethylpyridin-4-yl)piperazine” is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2,6-Dimethylpyridin-4-yl)piperazine”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “1-(2,6-Dimethylpyridin-4-yl)piperazine” is1S/C11H17N3/c1-9-7-11(8-10(2)13-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Wissenschaftliche Forschungsanwendungen

Synthesis of Antimicrobial Agents

A notable application of derivatives related to "1-(2,6-Dimethylpyridin-4-yl)piperazine" is in the synthesis of antimicrobial agents. For example, novel thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi, showcasing potential as broad-spectrum antimicrobial agents (Patel et al., 2012).

Anticonvulsant Activity

Compounds synthesized from structures related to "1-(2,6-Dimethylpyridin-4-yl)piperazine" have been tested for anticonvulsant activity, with several showing effectiveness in seizure models. This suggests potential applications in developing treatments for epilepsy and other seizure-related disorders (Kamiński et al., 2011).

Chemical Synthesis and Production

The compound has been utilized as a key intermediate in the synthesis of other complex molecules, such as N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide. This highlights its role in facilitating efficient chemical synthesis and production processes (Guillaume et al., 2003).

Biological Screening and Molecular Docking

Derivatives of "1-(2,6-Dimethylpyridin-4-yl)piperazine" have been synthesized and screened for various biological activities, including antibacterial, antifungal, and anthelmintic activities. Molecular docking studies have further elucidated the potential mechanisms of action of these compounds, offering insights into their therapeutic applications (Khan et al., 2019).

Antiproliferative Activity Against Cancer Cell Lines

The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has demonstrated antiproliferative effects against various human cancer cell lines, suggesting the potential of these compounds in cancer therapy (Mallesha et al., 2012).

Antipsychotic Potential

Certain analogues designed around the core structure of "1-(2,6-Dimethylpyridin-4-yl)piperazine" have been evaluated for their antipsychotic potential, highlighting the versatility of this chemical scaffold in developing treatments for psychiatric disorders (Bradbury et al., 2013).

Eigenschaften

IUPAC Name |

1-(2,6-dimethylpyridin-4-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-7-11(8-10(2)13-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCANMDDAARPKKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650820 |

Source

|

| Record name | 1-(2,6-Dimethylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dimethylpyridin-4-yl)piperazine | |

CAS RN |

166954-07-0 |

Source

|

| Record name | 1-(2,6-Dimethylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydrodicyclopenta[CD,FG]pyrene](/img/structure/B574255.png)

![[1,3]Oxazolo[2,3,4-cd]pyrrolizine](/img/structure/B574260.png)

![N2-Ethyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B574262.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B574263.png)

![[3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;methanesulfonic acid](/img/structure/B574265.png)